![molecular formula C13H11NO3 B174472 2-Benzyloxy-nicotinic acid CAS No. 14178-18-8](/img/structure/B174472.png)
2-Benzyloxy-nicotinic acid
Overview
Description
2-Benzyloxy-nicotinic acid is a biochemical used for proteomics research . It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 .
Molecular Structure Analysis
The molecular structure of 2-Benzyloxy-nicotinic acid consists of a benzene ring attached to a nicotinic acid molecule through an oxygen atom . The molecular formula is C13H11NO3, and the average mass is 229.231 Da .
Scientific Research Applications
Organic Chemistry Research
“2-Benzyloxy-nicotinic acid” plays a significant role in the field of organic chemistry. It has been used in studies on the [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines . This compound has shown some limitations in terms of asymmetric Wittig rearrangement . However, it has been found that the N-butylamide group, CONHBu, is far superior in promoting the Wittig rearrangement .
Synthesis of Nicotinic Acid Derivatives
“2-Benzyloxy-nicotinic acid” is used in the synthesis of nicotinic acid derivatives . A number of 2-substituted aryl derived from nicotinic acid were synthesized, and 2–Bromo aryl substituents have shown anti-inflammatory and analgesic efficacy .
Pharmacology
Nicotinic acid derivatives, including “2-Benzyloxy-nicotinic acid”, have shown high efficacy in treating many diseases such as pneumonia and kidney diseases . Some derivatives have proven effective against Alzheimer’s disease .
Lipid Metabolism
Nicotinic acid, from which “2-Benzyloxy-nicotinic acid” is derived, has been used for many years as a co-agent to reduce high levels of fats in the blood . Despite these benefits, unwanted side effects have limited its use .
Cardiovascular Disease Treatment
Novel drugs expressible via the niacin receptor or united receptors, addition novel co-medications that inhibit unwanted side effects of niacin, probably be inserted, as novel therapeutic choices in the curing of dyslipidemia and the forbidding of cardiovascular illnesses .
Anti-Inflammatory and Analgesic Applications
2-substituted aryl derived from nicotinic acid, including “2-Benzyloxy-nicotinic acid”, have shown anti-inflammatory and analgesic efficacy . This has enabled its use within this class of drugs .
Mechanism of Action
Target of Action
2-Benzyloxy-nicotinic acid, also known as 2-(benzyloxy)nicotinic acid, is a derivative of niacin, also known as vitamin B3 . Niacin exists in the human body in the form of bases (nicotinic acid (NA) and nicotinamide (NAM)) and their nucleosides (nicotinamide riboside (NR) and nicotinic acid riboside (NAR)) . These molecular compounds are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
It is known that niacin and its derivatives have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
Niacin and its derivatives, including 2-Benzyloxy-nicotinic acid, are involved in several biochemical pathways. They act as precursors of nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are electron donors or acceptors in many vital redox reactions catalyzed by dozens of different enzymes . They are also involved in the NAD-dependent pathways functioning .
Pharmacokinetics
It is known that nicotine, a related compound, equilibrates in the endoplasmic reticulum within 10 seconds (possibly within 1 second) of extracellular application and leaves as rapidly after removal from the extracellular solution . The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .
Action Environment
The action of 2-Benzyloxy-nicotinic acid can be influenced by various environmental factors. For example, the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .
properties
IUPAC Name |
2-phenylmethoxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNQFOUBLCEFIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354046 | |
Record name | 2-Benzyloxy-nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-nicotinic acid | |
CAS RN |
14178-18-8 | |
Record name | 2-Benzyloxy-nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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